3-(4-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
3-(4-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
The synthesis of 3-(4-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one involves several steps. The most common methods include:
Chemical Reactions Analysis
3-(4-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
3-(4-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
3-(4-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Thioxopyrimidines: These compounds have a similar structure but may differ in their biological activities and reactivity.
Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives: These compounds are known for their ROCK inhibitory activity and have been studied for their potential use in drug discovery.
Pyrazolo[3,4-d]pyrimidines: These compounds exhibit CDK2 inhibitory activity and are investigated for their anticancer properties.
Properties
Molecular Formula |
C20H17N3O2S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H17N3O2S/c1-25-15-9-7-13(8-10-15)12-23-19(24)18-17(22-20(23)26)16(11-21-18)14-5-3-2-4-6-14/h2-11,21H,12H2,1H3,(H,22,26) |
InChI Key |
SCPCQGQDYDDDTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)NC2=S |
Origin of Product |
United States |
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